4-Hydroxy-2-aminobenzoxazol

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 4-Hydroxy-2-aminobenzoxazol were not found, benzoxazole analogues have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .Molecular Structure Analysis

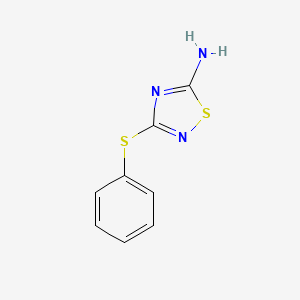

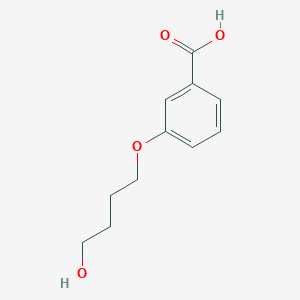

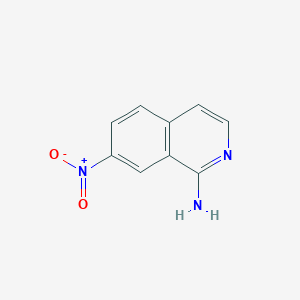

The IUPAC name for this compound is 2-amino-1,3-benzoxazol-4-ol . The InChI code for this compound is 1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H, (H2,8,9) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of 2-Aminobenzoxazoles : A study reported the synthesis of 2-aminobenzoxazoles from 2-hydroxy-3-thioureidobenzene via acid-catalyzed cyclization, showcasing the chemical versatility of hydroxy-aminobenzoxazoles in creating heterocyclic compounds (Hae-Young Park Choo et al., 2005).

- Derivatization-Enhanced Detection : Research on 4-hydroxybenzoates, closely related to 4-hydroxy-2-aminobenzoxazol, utilized derivatization-enhanced detection strategies in mass spectrometry to screen for metabolites and analyze the impact of UV radiation on keratinocytes, indicating the compound's relevance in studying skin metabolism and potential phototoxicity (Yi-Hsaun Lee et al., 2017).

Biological Applications and Mechanisms

- Antitumor Activity : Benzothiazoles, structurally similar to this compound, have been studied for their antitumor properties. The metabolic formation and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles were explored, showing selective growth inhibitory properties against human cancer cell lines, which could suggest potential cancer therapeutic applications of related compounds (E. Kashiyama et al., 1999).

- Enzymatic Activity : The enzyme 4-aminobenzoate hydroxylase, which catalyzes the hydroxylation of 4-aminobenzoate, a compound related to this compound, was studied for its properties and potential applications. This research highlights the enzyme's specificity and potential utility in biotechnological applications (H. Tsuji et al., 1986).

Material Science and Engineering

- Mechanical Properties of Pharmaceuticals : The study on tuning the mechanical properties of pharmaceutical crystals through multicomponent crystals used 4-hydroxybenzoic acid, a compound related to this compound, to modify the mechanical properties (e.g., hardness) of crystals, which could be relevant in the formulation and development of solid pharmaceuticals (Palash Sanphui et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Hydroxy-2-aminobenzoxazol is a derivative of benzoxazole, a heterocyclic aromatic compound . The benzoxazole scaffold is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . Furthermore, the lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins .

Biochemical Pathways

Benzoxazole derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

It is known that benzoxazole derivatives, which 4-Hydroxy-2-aminobenzoxazol is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery

Cellular Effects

Related compounds such as 4-hydroxy-2-nonenal have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Benzoxazole derivatives have been studied for their various biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory effects, and more

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

It is known that benzoxazole derivatives are synthesized via the shikimate and phenylpropanoid pathways

Propiedades

IUPAC Name |

2-amino-1,3-benzoxazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTLRHAWJHOHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3176194.png)

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)